An In-depth Technical Guide to the Basic Properties of 2-Cyclobutylethane-1-thiol
An In-depth Technical Guide to the Basic Properties of 2-Cyclobutylethane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Cyclobutylethane-1-thiol is a specialized chemical compound with limited publicly available data. The following guide is a compilation of estimated properties based on the known characteristics of its constituent functional groups (thiol, ethyl, cyclobutane) and analogous molecules. All quantitative data should be treated as theoretical estimations and require experimental validation.
Introduction
2-Cyclobutylethane-1-thiol is an organosulfur compound featuring a cyclobutane ring linked to an ethanethiol group. The unique structural characteristics of the cyclobutane moiety, combined with the reactivity of the thiol group, make this compound a point of interest for various applications, including in medicinal chemistry and materials science. The cyclobutane ring introduces conformational rigidity and a three-dimensional structure that can be advantageous in drug design.[1][2][3] This guide provides a comprehensive overview of the predicted basic properties, potential synthesis, reactivity, and characterization of 2-Cyclobutylethane-1-thiol.
Predicted Physicochemical Properties
The physicochemical properties of 2-Cyclobutylethane-1-thiol are predicted based on the properties of structurally similar compounds, such as ethanethiol, butanethiol, and cyclobutanethiol.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C6H12S | Based on structural components. |
| Molecular Weight | 116.23 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid | Thiols are typically colorless liquids.[4] |
| Odor | Strong, unpleasant, garlic-like or skunk-like | Low molecular weight thiols are known for their potent and repulsive odors.[4][5] |
| Boiling Point | ~150-160 °C | Thiols have lower boiling points than their corresponding alcohols due to weaker hydrogen bonding.[4][5][6] For comparison, 1-butanethiol has a boiling point of 98.2 °C.[6] The larger molecular weight of 2-cyclobutylethane-1-thiol would suggest a higher boiling point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents | Thiols are less soluble in water than alcohols of similar molecular weight.[4][7] They are generally soluble in organic solvents like ethanol, ether, and acetone. |
| pKa | ~10-11 | Thiols are more acidic than alcohols.[4][8] Butanethiol has a pKa of 10.5.[4] The cyclobutyl group is not expected to significantly alter the acidity of the thiol proton. |
| Density | ~0.9 g/mL | Based on the densities of similar alkyl thiols. |
Synthesis and Reactivity
3.1. Synthesis
Several general methods for the synthesis of alkyl thiols can be adapted for the preparation of 2-Cyclobutylethane-1-thiol.[4][5][9][10][11][12] A common approach involves the nucleophilic substitution of a corresponding alkyl halide with a sulfur nucleophile.[9]
Experimental Protocol: Synthesis via Alkyl Halide Substitution
Objective: To synthesize 2-Cyclobutylethane-1-thiol from 1-bromo-2-cyclobutylethane.
Materials:
-
1-bromo-2-cyclobutylethane
-
Sodium hydrosulfide (NaSH) or Thiourea (SC(NH2)2) followed by hydrolysis
-
Ethanol (solvent)
-
Sodium hydroxide (for hydrolysis if using thiourea)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-cyclobutylethane in ethanol.
-
Nucleophilic Substitution:
-
Using Sodium Hydrosulfide: Add an excess of sodium hydrosulfide to the solution. The use of excess hydrosulfide helps to minimize the formation of the corresponding sulfide (thioether) as a byproduct.[9]
-
Using Thiourea: Add thiourea to the ethanolic solution of the alkyl halide. The mixture is heated to reflux to form the isothiouronium salt intermediate.[4][13]
-
-
Hydrolysis (if using thiourea): After cooling, a solution of sodium hydroxide is added to the isothiouronium salt, and the mixture is heated to hydrolyze the intermediate to the thiol.[14]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation.
3.2. Reactivity
The primary reactive site in 2-Cyclobutylethane-1-thiol is the thiol group (-SH).
-
Acidity: The thiol proton is weakly acidic and can be deprotonated by a strong base to form a thiolate anion (RS⁻), which is a potent nucleophile.[8][15]
-
Oxidation: Thiols are readily oxidized. Mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂) will convert 2-Cyclobutylethane-1-thiol to its corresponding disulfide, bis(2-cyclobutylethyl) disulfide.[4][6][16] Stronger oxidizing agents can lead to the formation of sulfonic acids.[4][7]
-
Nucleophilicity: The sulfur atom is highly nucleophilic and will participate in SN2 reactions with alkyl halides to form thioethers.[8]
-
Reaction with Heavy Metals: Thiols have a high affinity for heavy metal ions, forming insoluble mercaptides.[17]
Experimental Protocol: Oxidation to Disulfide
Objective: To oxidize 2-Cyclobutylethane-1-thiol to bis(2-cyclobutylethyl) disulfide.
Materials:
-
2-Cyclobutylethane-1-thiol
-
Iodine (I₂)
-
Ethanol (solvent)
-
Sodium thiosulfate solution (for quenching)
-
Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: Dissolve 2-Cyclobutylethane-1-thiol in ethanol in a flask.
-
Oxidation: Slowly add a solution of iodine in ethanol to the thiol solution with stirring until a persistent yellow color is observed.
-
Quenching: Quench the excess iodine by adding a few drops of sodium thiosulfate solution until the yellow color disappears.
-
Workup:
-
Add water to the reaction mixture.
-
Extract the disulfide with dichloromethane.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent by rotary evaporation to yield the disulfide.
Spectroscopic Characterization
The structure of 2-Cyclobutylethane-1-thiol can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - A triplet in the region of 1.2-1.6 ppm corresponding to the -SH proton (this signal is exchangeable with D₂O).[4][18] - A quartet or multiplet around 2.5 ppm for the -CH₂- group adjacent to the sulfur.[18] - Multiplets for the protons of the cyclobutane ring and the other -CH₂- group. |
| ¹³C NMR | - A signal for the carbon attached to sulfur in the range of 20-30 ppm. - Signals for the other aliphatic carbons. |
| IR Spectroscopy | - A weak absorption band around 2550-2600 cm⁻¹ characteristic of the S-H stretching vibration.[4] |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 116. - Fragmentation patterns may include the loss of the SH group, and cleavage of the ethyl chain and cyclobutane ring.[19] |
Potential Applications in Drug Development
The incorporation of a cyclobutane ring into drug candidates is a strategy used to enhance molecular rigidity, improve metabolic stability, and increase the fraction of sp³-hybridized carbons, which can lead to better pharmacological properties.[1][2][3][20] The cyclobutane moiety can act as a non-planar scaffold to orient pharmacophoric groups in a specific three-dimensional arrangement, potentially increasing binding affinity and selectivity for a biological target.[1][21] The thiol group can act as a hydrogen bond donor or acceptor, or it can be a key functional group for covalent inhibition of certain enzymes.
Safety and Handling
Thiols are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood.[22][23][24] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[22][24] Spills should be treated with a bleach solution to oxidize the thiol to a less odorous compound.[22][23] Waste containing thiols should be disposed of as hazardous waste.[23][24]
Visualizations
Caption: General synthesis pathway for 2-Cyclobutylethane-1-thiol.
Caption: Oxidation of a thiol to a disulfide.
Caption: Relationship between structure and predicted properties.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Thiol | Organic Chemistry, Sulfur Compounds, Mercaptans | Britannica [britannica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
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- 10. Alkylthiol synthesis by C-S coupling [organic-chemistry.org]
- 11. ias.ac.in [ias.ac.in]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]
- 16. 23.7 Thiols – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 17. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. vb.vilniustech.lt [vb.vilniustech.lt]
- 21. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. faculty.washington.edu [faculty.washington.edu]
- 24. research.columbia.edu [research.columbia.edu]
